4-bromo-2-chloro-3-fluoro-6-nitroaniline

Catalog No.
S6876654
CAS No.
2383579-89-1
M.F
C6H3BrClFN2O2
M. Wt
269.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-2-chloro-3-fluoro-6-nitroaniline

CAS Number

2383579-89-1

Product Name

4-bromo-2-chloro-3-fluoro-6-nitroaniline

Molecular Formula

C6H3BrClFN2O2

Molecular Weight

269.5

4-Bromo-2-chloro-3-fluoro-6-nitroaniline is an organic compound with the molecular formula C6H3BrClFN2O2\text{C}_6\text{H}_3\text{BrClFN}_2\text{O}_2 and a molecular weight of 269.5 g/mol. This compound is characterized by the presence of several halogen and nitro functional groups attached to a benzene ring, specifically bromine at the 4-position, chlorine at the 2-position, and fluorine at the 3-position, along with a nitro group at the 6-position. It is primarily used as an intermediate in organic synthesis and has potential applications in pharmaceuticals and material science.

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Electrophilic Aromatic Substitution: The presence of halogens can influence reactivity patterns in electrophilic aromatic substitution reactions, making this compound versatile for further functionalization .

Common Reagents and Conditions

  • Reduction: Hydrogen gas with a palladium catalyst.
  • Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
  • Oxidation: Potassium permanganate or other strong oxidizing agents may also be employed, though less frequently.

Major Products

  • From Reduction: 4-Bromo-2-chloro-3-fluoro-6-aminoaniline.
  • From Substitution: Various substituted anilines depending on the nucleophile used.

Research indicates that compounds like 4-bromo-2-chloro-3-fluoro-6-nitroaniline may exhibit significant biological activity. Nitroanilines are known to interact with various enzymes and proteins in biological systems. The nitro group can be reduced to an amine, which may influence biological pathways, including potential oxidative stress and DNA damage. Initial studies suggest that this compound could have applications in drug development due to its pharmacophoric properties.

The synthesis of 4-bromo-2-chloro-3-fluoro-6-nitroaniline typically involves multi-step processes starting from simpler aniline derivatives.

  • Nitration: Aniline is nitrated to form 4-nitroaniline.
  • Bromination: The nitroaniline undergoes bromination to introduce the bromine atom at the 4-position.
  • Chlorination: Chlorination is performed to introduce chlorine at the 2-position.
  • Fluorination: Finally, fluorination occurs to add a fluorine atom at the 3-position.

Optimized reaction conditions are crucial in industrial settings to achieve high yields and purity.

4-Bromo-2-chloro-3-fluoro-6-nitroaniline serves various purposes across multiple fields:

  • Organic Synthesis: Acts as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Investigated for potential use in drug development due to its biological activity.
  • Material Science: Utilized in producing dyes, pigments, and other industrial chemicals.

Similar Compounds

Several compounds share structural similarities with 4-bromo-2-chloro-3-fluoro-6-nitroaniline, each exhibiting unique properties:

Compound NameSimilarityKey Features
4-Bromo-2-fluoro-6-nitroaniline0.92Similar halogen substitutions
1-Bromo-2-fluoro-3-nitrobenzene0.92Different position of nitro group
5-Bromo-4-fluoro-2-nitroaniline0.84Variation in halogen positioning
2-Bromo-5-fluoro-4-nitroaniline0.84Different arrangement of substituents
1-Bromo-2,5-difluoro-4-nitrobenzene0.92Multiple fluorine substitutions

These compounds highlight the versatility of halogenated nitroanilines in chemical synthesis and their potential applications across various scientific fields .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-26

Explore Compound Types